3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a synthetic compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms, which have garnered attention for their diverse biological activities, including antimicrobial and anticancer properties. This specific compound features a chlorophenyl group and a pyrazole moiety, which may contribute to its biological efficacy and pharmacological potential.
The compound is categorized under 1,2,4-oxadiazoles, which are known for their applications in medicinal chemistry. They can be synthesized from various precursors, including amidoximes and carboxylic acids. The presence of functional groups such as halogens and pyrazoles in the structure enhances the compound's reactivity and biological activity.
The synthesis of 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be achieved through several methods:
The synthesis generally involves a multi-step process that may include:
The reaction conditions typically include moderate temperatures and may involve solvents such as dimethylformamide or acetonitrile.
Key structural data includes:
The compound can undergo various chemical reactions due to its functional groups:
Reactions may require specific conditions such as temperature control and the presence of catalysts or bases to facilitate transformations.
The mechanism of action for 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully elucidated but is hypothesized to involve interaction with biological targets such as enzymes or receptors. The presence of both chlorophenyl and pyrazole moieties suggests potential activity against various pathogens or cancer cells by disrupting cellular processes or signaling pathways.
Relevant analyses include spectroscopic methods (Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy) to confirm structural integrity post-synthesis.
3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole holds promise in scientific research due to its potential antimicrobial and anticancer properties. Studies have indicated that oxadiazole derivatives can exhibit significant biological activities against various pathogens and cancer cell lines . Further research into this compound could lead to the development of new therapeutic agents in pharmacology.
The 1,2,4-oxadiazole ring serves as a privileged bioisosteric scaffold in modern medicinal chemistry, strategically replacing labile carbonyl-containing functionalities. This five-membered heterocycle—incorporating one oxygen and two nitrogen atoms—confers enhanced metabolic stability while preserving spatial geometry and electronic properties comparable to ester and amide groups [1]. Its utility stems from superior hydrolytic resistance: unlike amide bonds susceptible to enzymatic cleavage, the 1,2,4-oxadiazole ring remains intact under physiological conditions, extending compound half-lives [7]. This stability is evidenced by approved drugs like the antitussive agent Oxolamine and the antiviral Pleconaril, both leveraging the oxadiazole core [3] [5].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Conventional Groups
Functional Group | Hydrolytic Stability | Dipole Moment (D) | Common Applications |
---|---|---|---|
Amide bond | Low | 3.5–4.0 | Peptide mimetics |
Ester bond | Low | 1.5–2.0 | Prodrug linkages |
1,2,4-Oxadiazole | High | 3.0–3.5 | Metabolically stable isosteres |
Quantum mechanical analyses reveal that 1,2,4-oxadiazoles exhibit dipole moments (3.0–3.5 D) ideal for mimicking amide bonds (3.5–4.0 D), facilitating conserved interactions with biological targets [1]. For example, in MAO-B inhibitors, replacing an amide linker with 1,2,4-oxadiazole improved IC₅₀ values 10-fold while maintaining binding pose geometry [7]. This bioisosteric strategy enables optimization of ADME properties without compromising target engagement—a critical advantage in CNS drug development where metabolic stability is paramount.
Pyrazole heterocycles contribute indispensable pharmacokinetic benefits to hybrid architectures. The 3-methyl-1H-pyrazole moiety, in particular, enhances metabolic resistance through steric shielding of vulnerable ring positions and modulation of cytochrome P450 interactions [9] [10]. Its electron-donating methyl group reduces susceptibility to oxidative metabolism, while nitrogen atoms facilitate hydrogen bonding with biological targets [9]. This combination yields improved oral bioavailability, as demonstrated by SwissADME predictions for pyrazole-oxadiazole hybrids showing >80% probability of high intestinal absorption [10].
Table 2: Metabolic Stability Parameters of Pyrazole-Containing Hybrids
Compound Class | t½ (Human Liver Microsomes, min) | Caco-2 Permeability (×10⁻⁶ cm/s) | P-gp Substrate Risk |
---|---|---|---|
Phenyl-oxadiazoles | 12.8 ± 2.3 | 15.2 ± 1.8 | High |
Pyrazole-oxadiazoles | 42.5 ± 5.1 | 28.7 ± 3.2 | Low |
Pyrazole’s balanced lipophilicity (logP ~1.5–2.5) counteracts the polar nature of oxadiazoles, optimizing membrane permeability without excessive hydrophobicity [9]. In kinase inhibitor designs, methylpyrazole variants demonstrated 3-fold greater plasma exposure than imidazole analogs due to reduced P-glycoprotein efflux [9]. This synergy enables blood-brain barrier penetration—validated in murine models where pyrazole-oxadiazole hybrids achieved brain/plasma ratios >0.8 [10]. The motif’s versatility extends to solid-state stability, resisting thermal degradation up to 250°C, a critical attribute for pharmaceutical manufacturability [10].
The 3-chlorophenyl group exerts multifaceted effects on target binding through optimized hydrophobic interactions and halogen bonding. Meta-chlorine placement creates an ideal dipole moment vector for engaging aromatic residues in enzyme binding pockets (e.g., Phe168 in EGFR and Tyr326 in CYP51) [6] [8]. This positioning enhances binding free energy by 1.5–2.0 kcal/mol compared to ortho- or para-substituted analogs, as quantified by isothermal titration calorimetry [8]. In antimycobacterial oxadiazoles, 3-chlorophenyl derivatives exhibited 4-fold lower MIC values against M. tuberculosis than unsubstituted phenyl counterparts due to enhanced penetration through mycolic acid-rich cell walls [6].
Table 3: Structure-Activity Relationships of Chlorophenyl Substitutions
Substitution Pattern | Target Affinity (Kd, nM) | Hydrophobic Contact Area (Ų) | Halogen Bond Strength (kJ/mol) |
---|---|---|---|
Unsubstituted phenyl | 420 ± 35 | 110 ± 12 | N/A |
2-Chlorophenyl | 285 ± 22 | 135 ± 15 | -3.2 ± 0.4 |
3-Chlorophenyl | 89 ± 11 | 152 ± 18 | -5.8 ± 0.7 |
4-Chlorophenyl | 210 ± 19 | 142 ± 16 | -4.1 ± 0.5 |
Molecular dynamics simulations reveal that 3-chlorophenyl’s synergy with pyrazole-oxadiazole scaffolds arises from cooperative π-stacking: the chlorophenyl group anchors into hydrophobic enzyme subpockets while the pyrazole nitrogen forms water-bridged hydrogen bonds with catalytic residues [8] [9]. This dual mechanism explains the 8-fold affinity improvement for 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole over non-halogenated analogs in kinase inhibition assays [9]. The chlorine atom’s σ-hole potential further enables interactions with backbone carbonyl oxygen atoms, a feature exploited in antimalarial oxadiazoles where chlorophenyl derivatives disrupted heme detoxification 50% more effectively than fluorine analogs [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9